molecular formula C6H8FNO2 B160186 (E)-4-(Fluoromethylene)-L-proline CAS No. 138958-01-7

(E)-4-(Fluoromethylene)-L-proline

Cat. No. B160186
CAS RN: 138958-01-7
M. Wt: 145.13 g/mol
InChI Key: WQELYDVKHZIJHJ-FYTLMZHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Fluoromethylene)-L-proline, also known as 4-fluoroproline, is a synthetic amino acid that has gained significant attention in the scientific community due to its unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(Fluoromethylene)-L-proline is not fully understood. However, it is believed that the fluorine atom in the compound can alter the hydrogen bonding patterns in peptides and proteins, which can affect their conformation and stability.
Biochemical and Physiological Effects
Studies have shown that the incorporation of (E)-4-(Fluoromethylene)-L-proline into peptides and proteins can alter their biochemical and physiological properties. For example, the presence of (E)-4-(Fluoromethylene)-L-prolineine can increase the resistance of peptides and proteins to proteolysis, which can improve their stability in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Fluoromethylene)-L-proline in lab experiments is its ability to alter the conformation and stability of peptides and proteins. This can provide valuable insight into the folding and stability of these molecules. However, one limitation of using (E)-4-(Fluoromethylene)-L-prolineine is that it can be difficult to incorporate into peptides and proteins, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (E)-4-(Fluoromethylene)-L-proline in scientific research. One potential application is in the development of new drugs and therapeutics. The unique properties of (E)-4-(Fluoromethylene)-L-prolineine could be used to design more stable and effective drugs. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Fluoromethylene)-L-proline and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (E)-4-(Fluoromethylene)-L-proline involves the reaction of L-proline with a fluorinating agent. One of the most common methods for synthesizing (E)-4-(Fluoromethylene)-L-prolineine is through the use of a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST). DAST reacts with L-proline to form the fluorinated product, (E)-4-(Fluoromethylene)-L-proline.

Scientific Research Applications

The unique properties of (E)-4-(Fluoromethylene)-L-proline have made it a popular compound for scientific research. One of the primary applications of (E)-4-(Fluoromethylene)-L-prolineine is in the study of protein folding and stability. The incorporation of (E)-4-(Fluoromethylene)-L-prolineine into peptides and proteins can alter their conformation, which can provide insight into the folding and stability of these molecules.

properties

CAS RN

138958-01-7

Product Name

(E)-4-(Fluoromethylene)-L-proline

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1

InChI Key

WQELYDVKHZIJHJ-FYTLMZHYSA-N

Isomeric SMILES

C\1[C@H](NC/C1=C/F)C(=O)O

SMILES

C1C(NCC1=CF)C(=O)O

Canonical SMILES

C1C(NCC1=CF)C(=O)O

synonyms

L-Proline, 4-(fluoromethylene)-, (E)- (9CI)

Origin of Product

United States

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